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Compound of Interest

Compound Name: 5-(prop-2-en-1-yloxy)-1H-indole

CAS No.: 51086-08-9

Cat. No.: B1283192 Get Quote

Methodology for High-Fidelity NMR and LC-MS/HRMS Analysis

Abstract & Introduction
5-Allyloxyindole (CAS: 13682-16-1) is a critical heterocyclic scaffold in medicinal chemistry,

serving as a versatile intermediate for the synthesis of serotonin receptor ligands and

melatonin analogs.[1][2] Uniquely, it functions as a precursor for the Claisen rearrangement,

allowing the regioselective migration of the allyl group to the C4 position—a key step in

accessing complex indole alkaloids [1].

Accurate characterization of this molecule presents specific challenges:

Labile Protons: The indole N-H proton is sensitive to solvent exchange and hydrogen

bonding.

Isobaric Interferences: Distinguishing the O-allyl product from potential N-allyl or C-allyl

byproducts formed during Williamson ether synthesis.

Thermal Instability: The propensity for [3,3]-sigmatropic rearrangement (Claisen) at elevated

temperatures requires careful handling during ionization and solvent removal.

This guide provides a validated protocol for the structural confirmation of 5-allyloxyindole using

1H/13C NMR and Mass Spectrometry (LC-MS), emphasizing impurity profiling and solvent
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effects.

Analytical Workflow
The following workflow ensures data integrity from sample preparation to final reporting.
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Figure 1: Integrated workflow for the structural validation of indole derivatives.

Protocol 1: Mass Spectrometry (LC-MS)
Objective: Confirm molecular weight and assess purity. Technique: Electrospray Ionization

(ESI) is preferred over Electron Impact (EI) to minimize thermal degradation (Claisen

rearrangement) in the source.

Experimental Conditions
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Parameter Setting / Reagent

Instrument
Quadrupole Time-of-Flight (Q-TOF) or Single

Quad

Ionization Mode ESI Positive (+)

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)

Gradient 5% B to 95% B over 5 minutes

Sample Conc. 10 µg/mL in Methanol (LC-MS grade)

Fragmentation Logic & Expected Data[4]
Exact Mass: 173.0841 Da (C₁₁H₁₁NO)

Observed Ion [M+H]⁺: 174.0913 m/z

Fragmentation Pathway: Under Collision-Induced Dissociation (CID), 5-allyloxyindole typically

undergoes cleavage at the ether linkage.

[M+H]+ Parent Ion
m/z 174

C-O Bond Cleavage

Fragment Ion
[5-Hydroxyindole+H]+

m/z 134

- C3H5

Neutral Loss
Allyl Radical/Propene

(41 Da)
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Figure 2: Primary fragmentation pathway observed in ESI-MS/MS.

Expert Insight: If you observe a peak at m/z 215, check for acetonitrile adducts ([M+H+ACN]⁺),

common in ESI. If using EI (GC-MS), ensure the injector temperature is <200°C to prevent in-

situ rearrangement to the C4-allyl isomer.

Protocol 2: NMR Spectroscopy
Objective: Definitive structural assignment and regiochemical confirmation.

Solvent Selection: DMSO-d6 vs. CDCl3
Choice of solvent is the single most critical variable in indole NMR analysis [2].

Feature DMSO-d6 (Recommended) CDCl3 (Common)

N-H Signal

Sharp, distinct singlet (~11.0

ppm). Hydrogen bonding with

DMSO stabilizes the proton.

Broad, often invisible due to

exchange with trace water or

quadrupole broadening.

Solubility Excellent for polar indoles.
Good, but aggregation can

cause line broadening.

Water Peak ~3.33 ppm (distinct).
~1.56 ppm (can overlap with

alkyl impurities).

Sample Preparation
Weigh 10–15 mg of 5-allyloxyindole into a clean vial.

Add 0.6 mL of DMSO-d6 (99.9% D).

Sonicate for 30 seconds to ensure complete dissolution.
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Transfer to a 5mm NMR tube.

QC Check: Ensure solution height is ~4-5 cm to match the coil length.

Expected 1H NMR Data (400 MHz, DMSO-d6)
Note: Chemical shifts (δ) are estimates based on 5-substituted indole standards [3].
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Position Type
Shift (δ
ppm)

Multiplicity Integration
Assignment
Logic

NH Indole NH 10.8 – 11.0 br s 1H

Deshielded,

exchangeabl

e.

H-2 Ar-H 7.25 t/m 1H
Alpha to

Nitrogen.

H-7 Ar-H 7.28 d (J~8.5) 1H

Ortho

coupling to H-

6.

H-4 Ar-H 7.05 d (J~2.3) 1H

Meta

coupling to H-

6; shielded by

5-O.

H-6 Ar-H 6.75
dd (J~8.5,

2.3)
1H

Ortho to H-7,

Meta to H-4.

H-3 Ar-H 6.35 m 1H

Beta to

Nitrogen;

typically most

shielded Ar-

H.

Allyl-2 -CH= 6.05 m 1H

Internal

alkene

proton.

Allyl-3 =CH₂

5.38

(trans)5.25

(cis)

dd/m 2H

Terminal

alkene

protons.

Allyl-1 -O-CH₂- 4.55 d (J~5.0) 2H
Deshielded

by Oxygen.

Diagnostic Checks for Purity
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N-Alkylation vs. O-Alkylation: If the alkylation occurred on the Nitrogen instead of the

Oxygen, the NH signal at ~11.0 ppm will be absent, and the methylene protons (Allyl-1) will

shift upfield slightly.

Residual Reagents:

Allyl Bromide:[3] Look for -CH2Br at ~4.0 ppm.

5-Hydroxyindole:[4][5][6] Look for a phenolic -OH broad singlet at ~8.5-9.0 ppm.
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Disclaimer: This Application Note is for research and educational purposes. Always consult

Safety Data Sheets (SDS) before handling indoles and alkylating agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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